molecular formula C10H13NO B3346127 1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- CAS No. 114640-73-2

1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-

Cat. No. B3346127
CAS RN: 114640-73-2
M. Wt: 163.22 g/mol
InChI Key: VAKVRQKVYWYGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-” is a chemical compound that belongs to the class of isoquinoline alkaloids . It has a molecular weight of 329.3902 and a molecular formula of C19H23NO4 . Other names for this compound include Reticulin, Reticuline, (+)-Reticuline, d-Reticuline, L-(+)-Reticuline, and S-(+)-Reticuline .


Synthesis Analysis

The synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which are similar to the compound , has been developed based on organocatalytic, regio- and enantioselective Pictet-Spengler reactions of N-(o-nitrophenylsulfenyl)-2-arylethylamines with arylacetaldehydes .


Molecular Structure Analysis

The molecular structure of “1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-” can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-” include a predicted boiling point of 504.9±50.0 °C and a predicted density of 1.217±0.06 g/cm3 .

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-5,10,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKVRQKVYWYGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453761
Record name 1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114640-73-2
Record name 1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Reactant of Route 2
1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Reactant of Route 3
1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Reactant of Route 4
1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Reactant of Route 5
1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Reactant of Route 6
Reactant of Route 6
1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.